2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)anilino]benzo[f][1,3]benzothiazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22(2)12-9-7-11(8-10-12)20-19-21-15-16(23)13-5-3-4-6-14(13)17(24)18(15)25-19/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVLQACRDNIMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735063 | |
| Record name | 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220333-08-4 | |
| Record name | 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione, a compound with the molecular formula C19H15N3O2S and a molecular weight of 349.4 g/mol, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of 2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione typically involves multi-step chemical reactions starting from simpler naphthoquinone derivatives. The introduction of the dimethylamino group at the para position of the phenyl ring is crucial for enhancing the compound's biological activity.
Biological Activity
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Recent studies have shown that derivatives of naphtho[2,3-d]thiazole-4,9-dione possess significant antimicrobial properties against various bacterial strains. For instance, compounds with thiomorpholine and piperazine groups demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- Antifungal Properties : In vitro tests have indicated that certain derivatives exhibit antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .
- Cytotoxicity : Preliminary cytotoxicity assays reveal that this compound may also have potential as an anticancer agent by targeting specific cellular pathways related to tumor growth and proliferation. Its mechanism may involve inhibition of the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study investigated various amine derivatives of naphtho[2,3-d]thiazole-4,9-dione. Compounds modified with nitrogen-containing heterocycles showed enhanced antibacterial properties due to their structural characteristics and electronic properties .
- Fluorescent Properties : The compound's extended π-conjugated system allows it to exhibit fluorescence in both solution and solid states, which may be leveraged in bioimaging applications .
- Structure-Activity Relationship (SAR) : Research indicates that modifications at the para position of the phenyl moiety significantly affect biological activity. The presence of electronegative substituents enhances antimicrobial efficacy by increasing electron density .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphtho[2,3-d]thiazole-4,9-dione exhibit potent antimicrobial properties.
- Target Organisms :
Antifungal Properties
The compound has been tested for antifungal activity against various strains.
- Target Organisms :
Cytotoxicity and Anticancer Potential
Preliminary cytotoxicity assays suggest that this compound may serve as a potential anticancer agent.
- Mechanism of Action : It may inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell signaling pathways .
Summary of Biological Activities
Antimicrobial Studies
A study highlighted the enhanced antibacterial properties of amine derivatives of naphtho[2,3-d]thiazole-4,9-dione. Modifications with nitrogen-containing heterocycles resulted in improved efficacy due to structural characteristics and electronic properties .
Fluorescent Properties
The compound's extended π-conjugated system allows it to exhibit fluorescence, making it suitable for bioimaging applications. This property can be utilized in tracking cellular processes in real-time .
Structure-Activity Relationship (SAR)
Research indicates that modifications at the para position of the phenyl moiety significantly influence biological activity. The presence of electronegative substituents enhances antimicrobial efficacy by increasing electron density .
Case Studies and Applications
- Antimicrobial Efficacy
- Cytotoxicity Evaluation
- Fluorescent Imaging
Comparison with Similar Compounds
Key Observations :
- The presence of sulfur (thiomorpholine in 5c ) or additional nitrogen atoms (4-methylpiperazine in 5e ) improves interactions with bacterial targets like DNA gyrase .
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Values
| Compound | MIC (µM) Against S. aureus | MIC (µM) Against MRSA | MIC (µM) Against S. epidermidis |
|---|---|---|---|
| 5a | >80 | >80 | >80 |
| 5c | 15.8 | 31.6 | 15.8 |
| 5e | 8.0 | 31.9 | 8.0 |
| PNT | 2.5 | 5.0 | 1.3 |
Key Findings :
- PNT exhibits superior activity, attributed to its piperazine group, which facilitates rapid cellular uptake and DNA gyrase inhibition .
- 5c and 5e show moderate activity, with 5e outperforming 5c against S. epidermidis due to enhanced membrane permeability from the 4-methylpiperazine group .
Photophysical Properties
Fluorescence and Solvatochromic Effects
| Compound | Emission Maxima (nm) in Polar Solvents | Quantum Yield (Φ) in Solid State | Stokes Shift (nm) |
|---|---|---|---|
| 5a | 520–550 | 0.25–0.35 | 90–110 |
| 5b–e | 600–630 | 0.15–0.25 | 130–150 |
| PNT | 440–490 | 0.40–0.50 | >90 |
Key Insights :
- 5b–e exhibit bathochromic shifts (>600 nm) in polar solvents due to extended π-conjugation and electron-donating substituents .
- PNT ’s shorter emission wavelength (440–490 nm) and high quantum yield (Φ = 0.40–0.50) make it suitable for bioimaging applications .
Mechanistic Comparison
- Antimicrobial Mechanism: PNT disrupts bacterial cytoplasm and inhibits DNA gyrase, similar to quinolones . 5c and 5e likely generate reactive oxygen species (ROS) via the naphthoquinone core, augmenting their bactericidal effects .
- Fluorescence Utility :
- 5b–e ’s red-shifted fluorescence enables deep-tissue imaging, while PNT ’s blue-green emission is optimal for cellular tracking .
Preparation Methods
Step 1: Preparation of Dialkylamino-Substituted Naphthoquinone
The starting material, a dialkylamino-naphthoquinone, is synthesized via nucleophilic substitution or amination reactions on the quinone core, often involving amines and quinone derivatives under controlled conditions.
Step 2: Sulfur Monochloride-Mediated Cyclization
- The naphthoquinone derivative is reacted with an excess of S₂Cl₂ (typically 9–15 equivalents) in an inert solvent such as THF.
- The mixture is cooled to 0°C to prevent premature chlorination and then gradually heated to reflux.
- Tertiary amines like Hünig’s base or DABCO are added to neutralize HCl generated during sulfur insertion, which also influences the reaction pathway.
Step 3: Formation of Fused Thiazole Ring
- Under these conditions, sulfur inserts into the activated positions adjacent to the amino groups, leading to cyclization and formation of the fused thiazole ring.
- The reaction is monitored via TLC or HPLC, with typical durations of 72 hours at reflux for optimal yields.
Step 4: Purification and Characterization
- The reaction mixture is cooled, filtered, and purified via chromatography.
- Structural confirmation involves NMR, HRMS, and X-ray crystallography, verifying the formation of the desired fused heterocycle.
Data Table: Comparative Yields and Conditions
| Starting Material | Reagent Ratios | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Naphthoquinone derivative | S₂Cl₂ (15 eq), Hünig’s base (5 eq) | THF | 0°C to reflux | 72 hours | 81 | High purity, minimal chlorinated by-products |
| Naphthoquinone derivative | S₂Cl₂ (9 eq), DABCO (2 eq) | Chlorobenzene | −20°C to reflux | 0.5–2 hours | 70 | Favorable for sulfur insertion, some chlorination observed |
| Naphthoquinone derivative | S₂Cl₂ (15 eq), DABCO (2–3 eq) | Acetonitrile | Reflux | 1 hour | 65 | Slightly lower yield, more chlorinated impurities |
Research Findings and Mechanistic Insights
Recent studies elucidate that sulfur monochloride reacts with activated aminoquinone derivatives via electrophilic sulfur insertion, forming dithiazine intermediates that cyclize into fused thiazole rings. The reaction pathway is influenced by:
- Reagent excess : Excess S₂Cl₂ favors sulfur insertion over chlorination.
- Choice of base : Hünig’s base promotes chlorination, while DABCO favors sulfur insertion and heterocycle formation.
- Temperature control : Lower temperatures suppress side reactions, ensuring selective cyclization.
Mechanistically, the process involves initial electrophilic attack by sulfur, formation of a dithiazine intermediate, followed by ring closure to generate the fused thiazole structure. Electron-donating groups like dimethylamino enhance reactivity and regioselectivity by stabilizing intermediates via resonance.
Q & A
Basic: How can the synthesis of 2-(4-(dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione be optimized to reduce hazardous by-products?
Answer:
The synthesis of this compound often involves sulfur monochloride (S₂Cl₂) and tertiary amines (e.g., Hünig’s base or DABCO) reacting with dialkylamino-substituted quinones. Key optimization steps include:
- Solvent selection : Tetrahydrofuran (THF) yields higher product purity (81% yield) compared to chlorobenzene (70%) or acetonitrile (65%) due to reduced side reactions .
- Reagent ratios : A 15-fold excess of S₂Cl₂ ensures near-quantitative conversion of starting material to the desired product, minimizing chlorinated by-products (e.g., compound 7a ) .
- Temperature control : Cyclization at 0°C for 72 hours followed by reflux prevents premature decomposition .
- Hazard mitigation : Replacing methylazide (toxic) with safer sulfurating agents like DABCO-S₂Cl₂ complexes reduces safety risks .
Basic: What analytical techniques are critical for characterizing the structural integrity of synthesized 2-(4-(dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione?
Answer:
Structural validation requires a combination of:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₅NO₂S₂ for anthraquinonothiazole derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions, such as dimethylamino groups and thiazole ring protons .
- X-ray crystallography : Resolves planar aromatic systems and sulfur-nitrogen bond geometry in fused heterocycles .
- Microanalysis : Carbon, hydrogen, and nitrogen percentages validate purity and rule out chlorinated impurities .
Basic: How do reaction conditions influence the formation of chlorinated by-products versus desired thiazole derivatives?
Answer:
Chlorination competes with thiazole formation due to S₂Cl₂’s dual role as a sulfurating and chlorinating agent. Key factors include:
- Excess S₂Cl₂ : High concentrations favor chlorination (e.g., 7a formation) over cyclization .
- Tertiary amine choice : Hünig’s base promotes chlorination, while DABCO enhances sulfur insertion via intermediate complexes (e.g., 8 ) .
- Reaction time : Prolonged heating (>2 hours) increases chlorinated by-products in THF .
Advanced: What is the mechanistic rationale behind sulfur insertion during the cyclization of dialkylamino-substituted quinones to form thiazole rings?
Answer:
The mechanism involves:
Activation of C–H bonds : Electrophilic sulfur from DABCO-S₂Cl₂ complexes inserts into α-C–H bonds adjacent to carbonyl and amino groups .
Dithiazine intermediate formation : A six-membered ring (e.g., 14 ) forms via dual sulfur insertion, followed by sulfur extrusion to yield planar thiazoles .
Regioselectivity : Electron-donating dimethylamino groups direct sulfur insertion to specific positions, stabilizing intermediates through resonance .
Advanced: How do substituents on the amino group affect the reactivity and regioselectivity in the synthesis of naphtho[2,3-d]thiazole-4,9-diones?
Answer:
- Steric effects : Bulky substituents (e.g., butyl) slow cyclization due to hindered sulfur insertion, favoring chlorination .
- Electronic effects : Electron-withdrawing groups reduce quinone electrophilicity, decreasing reaction rates. Dimethylamino groups enhance reactivity via resonance stabilization of intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize charged intermediates, improving yields compared to nonpolar solvents .
Advanced: What methodological approaches are recommended to resolve contradictions in product yields when varying solvents in thiazole synthesis?
Answer:
Systematic screening is critical:
- Design of Experiments (DoE) : Vary solvent polarity, temperature, and reagent ratios to identify optimal conditions (e.g., THF at 0°C for high-purity thiazoles) .
- Kinetic studies : Monitor reaction progress via HPLC to pinpoint when chlorination overtakes cyclization .
- Computational modeling : Predict solvent effects on transition states using DFT calculations to rationalize yield discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
